

spectroscopic data (NMR, IR, Mass) for pyrazole carbonitrile derivatives

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Compound of Interest

Compound Name: 5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile

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An In-depth Technical Guide to the Spectroscopic Characterization of Pyrazole Carbonitrile Derivatives

Introduction

Importance of Pyrazole Carbonitriles in Research and Drug Development

Pyrazole derivatives are a significant class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms.^{[1][2]} The incorporation of a carbonitrile ($-C\equiv N$) group into the pyrazole scaffold gives rise to pyrazole carbonitriles, a molecular framework that has garnered substantial interest in medicinal chemistry and materials science. These compounds are prevalent in numerous biologically active molecules, demonstrating a wide array of pharmacological properties including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.^{[3][4]} The presence of the pyrazole ring and the nitrile group provides unique electronic and steric properties, making them versatile building blocks in the synthesis of more complex heterocyclic systems.^{[5][6]}

The Role of Spectroscopic Techniques in Structural Elucidation

The unambiguous determination of the chemical structure of newly synthesized pyrazole carbonitrile derivatives is paramount for understanding their structure-activity relationships and

ensuring their purity and identity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.^{[5][7]} Each technique provides a unique piece of the structural puzzle:

- NMR Spectroscopy (^1H and ^{13}C): Provides detailed information about the carbon-hydrogen framework of the molecule, including the number and connectivity of atoms, and the electronic environment of the nuclei.^[7]
- IR Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.^[8]
- Mass Spectrometry: Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can be used to deduce its structure.^[8]

Scope of this Guide

As a Senior Application Scientist, this guide aims to provide researchers, scientists, and drug development professionals with an in-depth technical understanding of the core spectroscopic techniques used to characterize pyrazole carbonitrile derivatives. This document will move beyond a simple listing of data, focusing on the causality behind experimental choices and the logic of spectral interpretation. We will explore detailed protocols, analyze the influence of the pyrazole and carbonitrile moieties on the spectra, and provide tabulated data and visual aids to facilitate a comprehensive understanding.

Core Principles of Spectroscopic Analysis for Pyrazole Carbonitriles

Influence of the Pyrazole Ring System on Spectroscopic Signatures

The pyrazole ring is an aromatic heterocycle, and its electronic properties significantly influence the spectroscopic data. The two nitrogen atoms create a non-uniform electron distribution, affecting the chemical shifts of the ring protons and carbons in NMR spectroscopy.^[9] The N-H proton of the pyrazole ring, when present, can undergo exchange, which can be observed in NMR, and its stretching vibration is a key feature in IR spectra.^[1]

Impact of the Carbonitrile Group

The carbonitrile group is a strong electron-withdrawing group, which has a pronounced effect on the spectroscopic properties of the molecule. In NMR, it deshields adjacent protons and carbons.^[7] In IR spectroscopy, the C≡N triple bond exhibits a characteristic sharp absorption band.^{[8][10]} In mass spectrometry, the loss of the nitrile group or related fragments can be a diagnostic feature.

Effects of Substituents on the Pyrazole Ring

The type and position of substituents on the pyrazole ring can dramatically alter the spectroscopic data. Electron-donating groups (e.g., -NH₂, -OCH₃) will generally cause upfield shifts in NMR spectra, while electron-withdrawing groups (e.g., -NO₂, -Cl) will cause downfield shifts.^[11] These substituents will also have their own characteristic signals in both NMR and IR spectra.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Fundamental Principles and Experimental Considerations

¹H NMR spectroscopy provides information about the number, chemical environment, and connectivity of protons in a molecule. For pyrazole carbonitriles, careful sample preparation and selection of appropriate experimental parameters are crucial for obtaining high-quality spectra.

Protocol: Sample Preparation and NMR Data Acquisition

- Sample Preparation:
 - Weigh approximately 5-10 mg of the pyrazole carbonitrile derivative.
 - Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to slow down the exchange of labile protons like N-H and O-H.^[12]

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the chemical shifts to 0 ppm.
- Transfer the solution to a clean, dry NMR tube.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity and improve spectral resolution.
 - Acquire the ^1H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay). A standard experiment typically involves a 90° pulse and a relaxation delay of 1-2 seconds.

Interpreting ^1H NMR Spectra of Pyrazole Carbonitriles

The chemical shifts of the pyrazole ring protons are influenced by the nitrogen atoms and the substituents. In an unsubstituted pyrazole, the H-3 and H-5 protons are adjacent to a nitrogen atom and typically appear downfield compared to the H-4 proton.^[13] The presence of the electron-withdrawing carbonitrile group further influences these shifts.

- N-H Proton: The N-H proton of the pyrazole ring, if present, often appears as a broad singlet at a downfield chemical shift (typically >10 ppm), especially in DMSO- d_6 .^[14]
- Amino ($-\text{NH}_2$) Protons: Protons of an amino group on the pyrazole ring usually appear as a broad singlet. For example, in 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile, the NH_2 protons appear as a singlet at 6.50 ppm in DMSO- d_6 .^[14]
- Phenyl Group Protons: Protons on a phenyl substituent will appear in the aromatic region (typically 7-8 ppm), and their multiplicity will depend on the substitution pattern of the phenyl ring.^[11]

The coupling between adjacent protons provides valuable information about their connectivity. In the pyrazole ring, the coupling constant between H-4 and H-5 ($J_{4,5}$) is typically in the range of 2-3 Hz.

Case Studies and Data Tables

The following table summarizes representative ^1H NMR data for some pyrazole carbonitrile derivatives.

Compound	Solvent	H-3 (ppm)	H-4 (ppm)	H-5 (ppm)	Other Key Signals (ppm)	Reference
5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile	Not Specified	—	—	7.0 (s, 1H, C3-H)	7.2-7.5 (m, 5H, Ar-H), 4.9 (s, 2H, NH ₂)	[15]
3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile	DMSO-d ₆	—	—	—	12.16 (br s, 1H, NH), 7.80 (d, 2H), 7.41-7.46 (m, 3H), 6.50 (s, 2H, NH ₂)	[14]
5-Amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile	CDCl ₃	—	—	—	7.62 (t, 5H), 7.40-7.28 (m, 3H), 7.11 (d, 2H), 6.91 (d, 1H)	[11]

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

Key Aspects of ^{13}C NMR for this Scaffold

^{13}C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ^{13}C isotope, longer acquisition times or more concentrated samples are often required compared to ^1H NMR.

Protocol: Standard ^{13}C NMR and DEPT Experiments

- Sample Preparation: Use the same sample prepared for ^1H NMR, although a more concentrated sample may be beneficial.
- Data Acquisition:
 - Tune the probe to the ^{13}C frequency.
 - Acquire a standard broadband proton-decoupled ^{13}C NMR spectrum. This will show all unique carbon atoms as singlets.
 - To aid in the assignment of carbon signals, Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be performed. DEPT-90 shows only CH carbons, while DEPT-135 shows CH and CH_3 carbons as positive signals and CH_2 carbons as negative signals. Quaternary carbons (including $\text{C}=\text{O}$ and $\text{C}\equiv\text{N}$) are not observed in DEPT spectra.

Characteristic Chemical Shifts

The chemical shifts of the pyrazole ring carbons are sensitive to the electronic environment. Carbons directly attached to nitrogen (C-3 and C-5) are generally found at lower field (higher ppm) than C-4.^[9]

The carbon of the nitrile group ($\text{C}\equiv\text{N}$) typically appears in the range of 110-120 ppm.^[7] For example, in 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, the nitrile carbon appears at 112.79 ppm.^[11]

The chemical shifts of carbons in substituent groups will appear in their expected regions (e.g., aromatic carbons between 120-150 ppm, methyl carbons around 20 ppm).

Data Summary Table

Compound	Solvent	C-3 (ppm)	C-4 (ppm)	C-5 (ppm)	C≡N (ppm)	Other Key Signals (ppm)	Reference
5-Amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile	CDCl ₃	142.44	120.33	153.12	112.79	Aromatic C's: 135.81-127.25	[11]
5-Amino-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile	CDCl ₃	143.90	120.91	148.69	112.99	Aromatic C's: 137.35-122.54	[11]
5-Amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile	CDCl ₃	144.52	119.87	151.20	112.76	Aromatic C's: 160.08-114.06; OCH ₃ : 55.28	[11]

Infrared (IR) Spectroscopy

Principles and Sample Handling

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of these vibrations is characteristic of the type of bond and the functional group it is part of.

Protocol: ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.

- Sample Preparation: Place a small amount of the solid pyrazole carbonitrile derivative directly onto the ATR crystal.
- Data Acquisition:
 - Record a background spectrum of the empty ATR crystal.
 - Apply pressure to ensure good contact between the sample and the crystal.
 - Record the sample spectrum. The instrument's software will automatically subtract the background spectrum.

Diagnostic Vibrational Frequencies

The most characteristic peak in the IR spectrum of a pyrazole carbonitrile is the $\text{C}\equiv\text{N}$ stretching vibration. This typically appears as a sharp, medium-to-strong intensity band in the range of $2200\text{--}2260\text{ cm}^{-1}$.^[10] For aromatic nitriles, this peak is often observed between 2220 and 2240 cm^{-1} due to conjugation.^{[8][10]}

The pyrazole ring itself gives rise to several characteristic vibrations:

- $\text{C}=\text{N}$ and $\text{C}=\text{C}$ stretching: These vibrations typically appear in the $1400\text{--}1650\text{ cm}^{-1}$ region.^{[1][16]}
- N-H stretching: If an N-H bond is present, a broad absorption is expected in the $3100\text{--}3500\text{ cm}^{-1}$ range.^[1]

- -NH₂ stretching: An amino group will show two sharp bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations.[11]
- Aromatic C-H stretching: These vibrations are typically observed just above 3000 cm⁻¹. [17]

Representative IR Spectra and Data Table

Compound	Key IR Frequencies (cm ⁻¹)	Reference
5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile	C≡N: Not specified, but expected around 2220-2240	[15]
3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile	NH ₂ : 3348, 3303; NH: 3193; C≡N: 2230	[14]
5-Amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile	NH ₂ : 3447, 3346, 3313; C≡N: 2206	[11]

Mass Spectrometry (MS)

Ionization Techniques and Mass Analyzers

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like many pyrazole derivatives, as it often keeps the molecular ion intact.

Protocol: ESI-MS Data Acquisition

- Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Data Acquisition:
 - Infuse the sample solution into the ESI source of the mass spectrometer.
 - Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas flow) to obtain a stable signal.
 - Acquire the mass spectrum over a suitable m/z range.

Fragmentation Patterns of Pyrazole Carbonitriles

The molecular ion peak corresponds to the mass of the intact molecule. In ESI-MS, this is often observed as the protonated molecule $[M+H]^+$ or an adduct with a solvent molecule or salt. The position of this peak provides the molecular weight of the compound.

The fragmentation of the pyrazole ring can proceed through several pathways. Two important processes are the expulsion of HCN and the loss of N_2 from the $[M-H]^+$ ion.^[18] The specific fragmentation pattern will be highly dependent on the substituents present on the pyrazole ring.^{[18][19][20]} For instance, substituents can be lost as radicals or neutral molecules, leading to characteristic fragment ions.

High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation

HRMS provides a highly accurate measurement of the m/z value, which can be used to determine the elemental composition of the molecular ion and its fragments. This is a powerful tool for confirming the chemical formula of a newly synthesized compound.^[8]

Integrated Spectroscopic Problem Solving: A Case Study

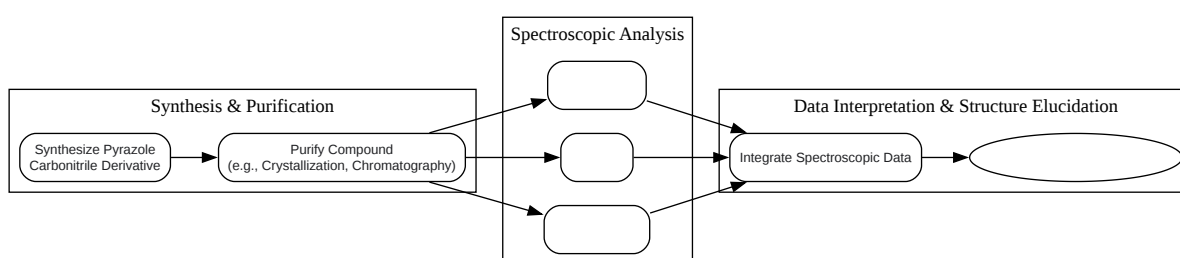
Let's consider the characterization of 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile.^[14]

- IR: The spectrum shows absorptions at 3348 and 3303 cm^{-1} (NH_2), 3193 cm^{-1} (NH), and a sharp peak at 2230 cm^{-1} ($C\equiv N$), indicating the presence of amino, pyrazole N-H, and nitrile functional groups.
- 1H NMR (DMSO- d_6): A broad singlet at 12.16 ppm (1H) is assigned to the pyrazole N-H. A singlet at 6.50 ppm (2H) corresponds to the NH_2 protons. A multiplet at $7.41\text{--}7.46\text{ ppm}$ (3H) and a doublet at 7.80 ppm (2H) are consistent with a monosubstituted phenyl group.
- MS: The mass spectrum shows a molecular ion peak at $m/z = 184$, which matches the calculated molecular weight of $C_{10}H_8N_4$.
- ^{13}C NMR: Although not explicitly provided in the reference, one would expect to see signals for the nitrile carbon ($\sim 115\text{ ppm}$), the pyrazole ring carbons, and the phenyl carbons.

By combining the information from all three techniques, the structure of 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile can be confidently assigned.

Visualization of Workflows and Concepts

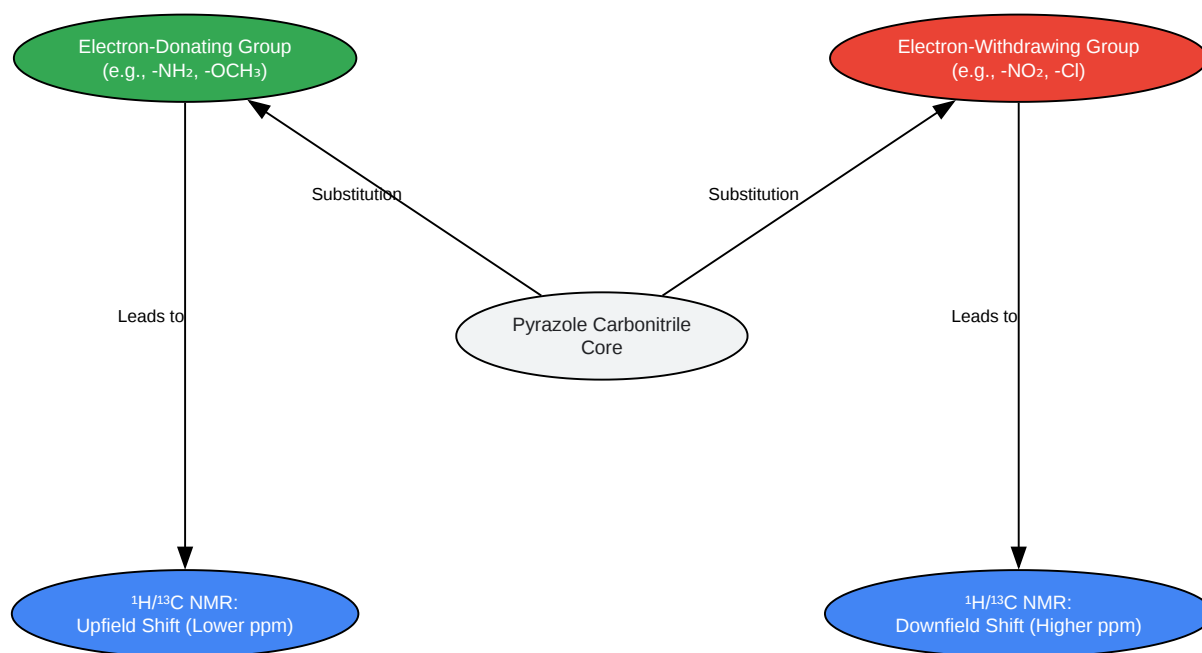
Experimental Workflow for Spectroscopic Characterization



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Caption: A typical workflow for the synthesis and spectroscopic characterization of pyrazole carbonitrile derivatives.

Substituent Effects on Spectroscopic Data



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Caption: Relationship between substituent type and observed chemical shifts in NMR spectra of pyrazole carbonitriles.

Conclusion and Future Perspectives

The spectroscopic characterization of pyrazole carbonitrile derivatives is a critical aspect of their development for various applications. A thorough understanding of NMR, IR, and MS techniques, coupled with a knowledge of the electronic properties of the pyrazole and carbonitrile moieties, allows for the confident elucidation of their structures. As synthetic methodologies for creating more complex pyrazole derivatives continue to advance, the application of sophisticated 2D NMR techniques and advanced mass spectrometry methods will become increasingly important for unraveling intricate structural details.

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